molecular formula C22H19FN4O3 B2412789 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile CAS No. 903851-55-8

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B2412789
CAS No.: 903851-55-8
M. Wt: 406.417
InChI Key: RIQAKFIWKKVKJP-UHFFFAOYSA-N
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Description

5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a useful research compound. Its molecular formula is C22H19FN4O3 and its molecular weight is 406.417. The purity is usually 95%.
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Biological Activity

The compound 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a complex organic molecule with potential therapeutic applications. This article aims to explore its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24FN5O3C_{23}H_{24}FN_{5}O_{3}, and it possesses a unique structure that includes a piperazine ring, a fluorobenzoyl moiety, and an oxazole ring. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, the piperazine moiety is known for its role in modulating neurotransmitter systems, which can influence various physiological processes.

In Vitro Studies

Recent research has demonstrated that derivatives of piperazine compounds exhibit significant inhibitory effects on enzymes such as tyrosinase. A related compound, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone , showed an IC50 value of 0.18μM0.18\,\mu M, indicating strong enzyme inhibition without cytotoxic effects on B16F10 cells . This suggests that similar derivatives may possess comparable or enhanced biological activities.

Table 1: Summary of Biological Activities

Compound NameIC50 (μM)Biological TargetEffect
This compoundTBDTBDTBD
[4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone0.18TyrosinaseCompetitive inhibitor
4-(4-fluorobenzyl)piperazin-1-ylmethanoneTBDTBDTBD

Case Studies

  • Tyrosinase Inhibition : A study focused on the inhibition of tyrosinase by piperazine derivatives revealed that modifications to the piperazine ring significantly affected enzyme affinity and selectivity. The competitive nature of these inhibitors suggests they occupy the active site, preventing substrate binding .
  • Antimelanogenic Effects : Another study demonstrated that compounds derived from piperazine structures exerted antimelanogenic effects on melanoma cells without inducing cytotoxicity. This indicates potential applications in skin-related therapies .

Properties

IUPAC Name

5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c1-29-16-8-6-15(7-9-16)20-25-19(14-24)22(30-20)27-12-10-26(11-13-27)21(28)17-4-2-3-5-18(17)23/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQAKFIWKKVKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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